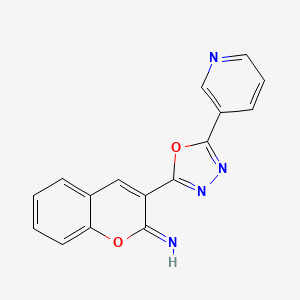
SARS-CoV-2-IN-79
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-79 is a novel compound identified as a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in reducing the infectivity of SARS-CoV-2 variants by targeting specific pathways involved in the virus’s replication and spread .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-79 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as nucleophilic substitution, oxidation, and reduction. The final step involves the coupling of the intermediate with a specific reagent under conditions that favor the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-79 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .
科学的研究の応用
SARS-CoV-2-IN-79 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of viral inhibition and to develop new antiviral agents.
Biology: It is employed in research to understand the interactions between SARS-CoV-2 and host cells, particularly the pathways involved in viral replication and spread.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19, with studies focusing on its efficacy and safety in clinical settings.
作用機序
SARS-CoV-2-IN-79 exerts its effects by inhibiting specific molecular targets involved in the replication and spread of SARS-CoV-2. The compound targets the viral protease, an enzyme essential for the processing of viral polyproteins into functional units. By inhibiting this enzyme, this compound prevents the maturation of viral proteins, thereby blocking the replication of the virus. Additionally, the compound interferes with the viral RNA-dependent RNA polymerase, further inhibiting viral replication .
類似化合物との比較
Similar Compounds
Compounds similar to SARS-CoV-2-IN-79 include other SARS-CoV-2 protease inhibitors such as remdesivir, favipiravir, and molnupiravir. These compounds also target key enzymes involved in viral replication but differ in their chemical structures and mechanisms of action .
Uniqueness
This compound is unique in its dual mechanism of action, targeting both the viral protease and RNA-dependent RNA polymerase. This dual targeting enhances its antiviral efficacy and reduces the likelihood of resistance development compared to compounds that target a single enzyme .
特性
分子式 |
C16H10N4O2 |
|---|---|
分子量 |
290.28 g/mol |
IUPAC名 |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-imine |
InChI |
InChI=1S/C16H10N4O2/c17-14-12(8-10-4-1-2-6-13(10)21-14)16-20-19-15(22-16)11-5-3-7-18-9-11/h1-9,17H |
InChIキー |
VYTIZDMGXQGULL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NN=C(O3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
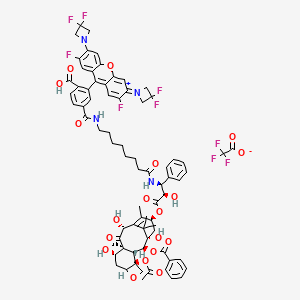
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)

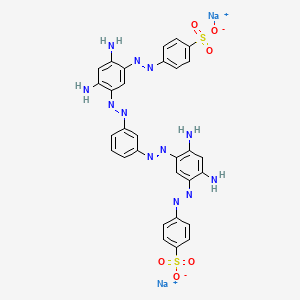
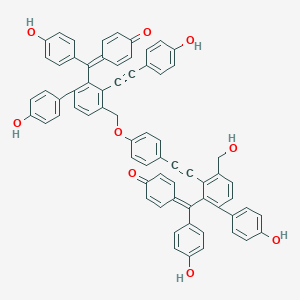
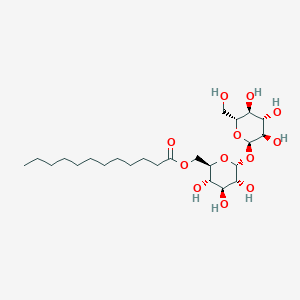
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)

